Ceriumchlorid

Übersicht

Beschreibung

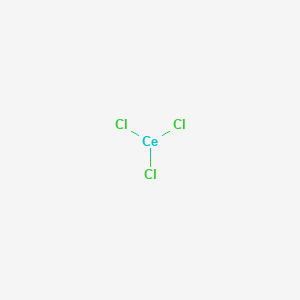

Cerium trichloride, also known as cerium (III) chloride, is a chemical compound with the formula CeCl₃. It is a white hygroscopic salt that rapidly absorbs water from the air to form a hydrate. Cerium trichloride is highly soluble in water and, when anhydrous, it is also soluble in ethanol and acetone .

Synthetic Routes and Reaction Conditions:

Dehydration of Hydrate: Anhydrous cerium trichloride can be prepared by gradually heating the heptahydrate form to 140°C under vacuum.

Ammonium Chloride Method: Another method involves heating the hydrate with 4-6 equivalents of ammonium chloride to 400°C under high vacuum.

Thionyl Chloride Method: Heating the hydrate with an excess of thionyl chloride for three hours also produces anhydrous cerium trichloride.

Direct Synthesis: Anhydrous cerium trichloride can be synthesized directly from cerium metal and hydrogen chloride.

Industrial Production Methods:

Reaction with Hydrochloric Acid: Cerium trichloride is industrially produced by reacting cerium hydroxide or cerium carbonate with hydrochloric acid, followed by crystallization.

Types of Reactions:

Oxidation and Reduction: Cerium trichloride can undergo oxidation and reduction reactions, often involving cerium changing its oxidation state.

Substitution Reactions: It participates in substitution reactions, particularly in organic synthesis where it acts as a Lewis acid.

Common Reagents and Conditions:

Grignard Reagents: Cerium trichloride is used with Grignard reagents for various organic transformations.

Organolithium Reagents: It is also compatible with organolithium reagents.

Major Products:

Cerium Oxychloride: Minor hydrolysis during preparation can produce cerium oxychloride.

Organic Compounds: In organic synthesis, it helps form various carbon-carbon and carbon-oxygen bonded products.

Wissenschaftliche Forschungsanwendungen

Cerium trichloride has a wide range of applications in scientific research:

Wirkmechanismus

Cerous chloride, also known as trichlorocerium, cerium trichloride, or cerium(III) chloride, is a compound of cerium and chlorine. It is a white hygroscopic salt that rapidly absorbs water on exposure to moist air to form a hydrate .

Target of Action

It is often used as a catalyst in various chemical reactions, where it interacts with different substrates .

Mode of Action

Cerous chloride acts as a Lewis acid, catalyzing reactions such as Friedel-Crafts alkylations . It enhances the reactivity of other compounds and facilitates the formation of new bonds.

Biochemical Pathways

It’s known that cerous chloride can enhance the diastereoselectivity of nitrile aldol reactions, leading to high yields of β-hydroxynitriles .

Pharmacokinetics

It is known to be highly soluble in water, ethanol, and acetone, which suggests it could be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of cerous chloride depend on its application. For instance, in the Luche reduction of alpha, beta-unsaturated carbonyl compounds, cerous chloride enables the selective formation of allylic alcohols .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Cerous chloride are not well-studied. It is known that chloride ions, which are a major component of Cerous chloride, play a crucial role in various biochemical reactions. Chloride ions serve as counter ions for sodium and potassium, ensuring electroneutrality both under steady state and during transport across cellular membranes .

Cellular Effects

The cellular effects of Cerous chloride are not well-documented. Chloride ions, which are a major component of Cerous chloride, are known to have significant effects on various types of cells and cellular processes. For instance, active chloride transport is involved in the maintenance of the membrane potential .

Molecular Mechanism

The molecular mechanism of action of Cerous chloride is not well-understood. Chloride ions, which are a major component of Cerous chloride, are known to have significant effects at the molecular level. For instance, they are involved in the generation of action potential, maintenance of resting membrane potential, and control of enzyme activity .

Temporal Effects in Laboratory Settings

It is known that Cerous chloride rapidly absorbs water on exposure to moist air to form a hydrate .

Metabolic Pathways

Chloride ions, which are a major component of Cerous chloride, are known to be involved in various metabolic pathways .

Transport and Distribution

Chloride ions, which are a major component of Cerous chloride, are known to be transported across cellular membranes .

Subcellular Localization

Chloride ions, which are a major component of Cerous chloride, are known to be present in various subcellular compartments .

Vergleich Mit ähnlichen Verbindungen

- Cerium (III) Oxide (Ce₂O₃)

- Cerium (III) Fluoride (CeF₃)

- Cerium (III) Bromide (CeBr₃)

- Cerium (III) Iodide (CeI₃)

Comparison:

- Solubility: Cerium trichloride is highly soluble in water, ethanol, and acetone, whereas other cerium halides may have different solubility profiles .

- Reactivity: Cerium trichloride’s reactivity as a Lewis acid makes it unique among cerium compounds, particularly in organic synthesis .

Cerium trichloride’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

trichlorocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLVYHXQOHJDJL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ce](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16651-27-7 (hexahydrate), 18618-55-8 (heptahydrate), 63938-95-4 (octahydrate) | |

| Record name | Cerous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Fine powder, soluble in water; Heptahydrate: Colorless to yellow deliquescent crystals; [Merck Index] | |

| Record name | Cerium chloride (CeCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-86-5 | |

| Record name | Cerium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerium chloride (CeCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of cerium trichloride heptahydrate?

A1: The molecular formula of cerium trichloride heptahydrate is CeCl3•7H2O, and its molecular weight is 372.59 g/mol. []

Q2: What is the melting point and boiling point of anhydrous cerium trichloride?

A2: Anhydrous CeCl3 has a melting point of 848 °C and a boiling point of 1727 °C. []

Q3: Is cerium trichloride soluble in common organic solvents?

A3: CeCl3 shows limited solubility in cold water but is soluble in alcohols and acetone. It also exhibits slight solubility in tetrahydrofuran (THF). []

Q4: What are the precautions for handling anhydrous CeCl3?

A4: Anhydrous CeCl3 is highly hygroscopic and should be handled under inert atmosphere to prevent hydration. It's best used immediately after preparation. []

Q5: Are there any reported methods for preparing single crystals of cerium chloride compounds?

A5: Yes, single crystals of CeCl3(CH3OH)4, a methanol adduct of cerium trichloride, have been successfully grown using solution growth techniques in methanol. [, ]

Q6: What are the prominent catalytic applications of cerium trichloride?

A6: CeCl3 acts as a mild Lewis acid catalyst and has found applications in various organic reactions, including acetalization, reduction reactions, and synthesis of heterocycles. [] It is particularly effective in promoting Michael additions, hydroiodination of alkynes, and synthesis of polysubstituted furans and oxazoles. []

Q7: How does CeCl3 compare with traditional Lewis acids in organic synthesis?

A7: CeCl3 offers several advantages over conventional Lewis acids like aluminum chloride. It is less toxic, water-tolerant, and relatively inexpensive, making it a desirable catalyst for sustainable chemical processes. [, ]

Q8: Can you elaborate on the role of CeCl3 in promoting Michael additions?

A8: CeCl3, particularly in combination with sodium iodide (NaI), efficiently catalyzes the addition of heteroatom nucleophiles to electron-deficient alkenes, a reaction known as Michael addition. []

Q9: Are there specific advantages of using CeCl3/NaI supported on alumina for Michael additions?

A9: Yes, supporting CeCl3/NaI on neutral alumina (Al2O3) offers several benefits over silica gel as a solid support. It allows the reaction to proceed efficiently under solvent-free conditions, promoting sustainability and reducing waste. []

Q10: How does CeCl3 contribute to the synthesis of piperidines?

A10: CeCl3 catalyzes the one-pot, five-component coupling reaction of aryl aldehydes, aryl amines, and β-keto esters to yield functionalized piperidines. This reaction is significantly accelerated under ultrasonic irradiation. []

Q11: What is the significance of using CeCl3 in conjunction with samarium (Sm) in organic synthesis?

A12: The combination of CeCl3 and Sm in THF creates a powerful reducing system. This system has been successfully employed in the synthesis of β-thioesters, thiol esters, and alkylphenyl sulfides by cleaving the S-S bond in disulfides. []

Q12: Has CeCl3 been used in the synthesis of natural products?

A13: Yes, CeCl3 has played a crucial role in the synthesis of various natural products, including taxanes and cedranoid sesquiterpenes. [, ]

Q13: Can CeCl3 influence the regio- and stereoselectivity of organic reactions?

A14: Absolutely. CeCl3 can impact the regio- and stereoselectivity of reactions. For instance, in the reduction of cyclic enediones, CeCl3, in conjunction with sodium borohydride, promotes a highly regio- and stereoselective reduction of the seemingly more hindered carbonyl group. [] Similarly, in the addition of alkylcerium reagents to allyl and propargyl alcohols, the regiochemistry of the attack is influenced by electronic factors. []

Q14: Are there any notable applications of CeCl3 in large-scale synthesis?

A15: Yes, CeCl3 has proven effective in large-scale synthesis. One prominent example is its use in the production of 17α-methyl-11β-arylestradiol, a medication for osteoporosis. []

Q15: How does CeCl3 affect enzyme activity in plants under stress conditions?

A16: Studies on wheat seedlings show that CeCl3 treatment influences the activity of plasma membrane Ca2+-ATPase, an enzyme crucial for stress response. Under cold stress, CeCl3 pretreatment enhances the enzyme's activity and stability, contributing to cold resistance in winter wheat. [, , ]

Q16: What is the role of CeCl3 in studying Ca2+-ATPase activity?

A17: CeCl3 is employed in a cytochemical staining technique to visualize and quantify Ca2+-ATPase activity at the cellular level using electron microscopy. [, , ]

Q17: Can you explain the significance of Ca2+-ATPase activity in pollen development?

A18: Research suggests that proper localization and function of Ca2+-ATPase are crucial for pollen development. Anomalous distribution of Ca2+-ATPase in anthers, potentially influenced by factors like CeCl3, can disrupt calcium transport and lead to pollen abortion. []

Q18: Does CeCl3 have any impact on plant responses to heat stress?

A19: Research indicates that CeCl3 might play a role in heat acclimation in plants. It appears to enhance the activity of plasma membrane Ca2+-ATPase, potentially contributing to thermotolerance in grape plants. []

Q19: Does CeCl3 exhibit any notable scintillation properties?

A20: Yes, both undoped and cerium-doped LiGdCl4 and NaGdCl4, synthesized using cerium trichloride as a dopant source, show promising scintillation properties under X-ray excitation. [, ]

Q20: What is the significance of CeCl3(CH3OH)4 in scintillation applications?

A21: CeCl3(CH3OH)4, a cerium chloride-methanol adduct, has emerged as a novel scintillator material for radiation detection. It exhibits promising properties for gamma-ray, X-ray, and neutron detection applications. [, , ]

Q21: Are there any potential applications of CeCl3 in material science?

A22: Research suggests that CeCl3 could be used in developing new low-dimensional quantum magnets, a topic of significant interest in condensed matter physics and materials science. [] Additionally, CeCl3-based metallosupramolecular photonic elastomers have been explored for their self-healing capabilities and angle-independent structural color. []

Q22: What is the potential of using CeCl3 in manipulating magnetic properties?

A23: Recent studies suggest that optically driven chiral phonon modes in rare-earth trihalides, including CeCl3, can generate giant effective magnetic fields. These fields can potentially be harnessed to control and switch magnetic order at terahertz frequencies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

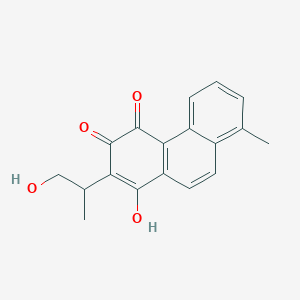

![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)